- One pot process for the preparation of oseltamivir phosphate, India, , ,

Cas no 943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester)

943515-58-0 structure

Nom du produit:3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

Numéro CAS:943515-58-0

Le MF:C14H22O5

Mégawatts:270.321485042572

CID:1063373

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Propriétés chimiques et physiques

Nom et identifiant

-

- 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

- 2,2-Diethyl-7beta-hydroxy-3abeta,6,7,7abeta-tetrahydro-1,3-benzodioxole-5-carboxylic acid ethyl ester

- Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

- Ethyl (3aR,7R,7aS)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-1,3-benzodioxole-5-carboxylate (ACI)

-

- Piscine à noyau: 1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1

- La clé Inchi: UPBCFJGUCHGYAN-UTUOFQBUSA-N

- Sourire: C(C1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC)C

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 19

- Nombre de liaisons rotatives: 5

- Complexité: 372

- Surface topologique des pôles: 65

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | D444480-250mg |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 250mg |

$ 184.00 | 2023-09-07 | ||

| TRC | D444480-2.5g |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 2.5g |

$ 1453.00 | 2023-09-07 |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 15 min, rt; 6 - 8 h, rt → reflux; reflux → 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triethyl orthoformate Catalysts: Benzenesulfonic acid Solvents: Ethanol ; > 3 h, rt

1.2 2 h, rt

1.2 2 h, rt

Référence

- Epoxide intermediate in the tamiflu synthesis, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

Référence

- Method for preparation of shikimate ether compounds, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 d, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

Référence

- A concise and practical synthesis of oseltamivir phosphate(Tamiflu) from D-mannose, Tetrahedron, 2012, 68(34), 6803-6809

Méthode de production 5

Conditions de réaction

Référence

- Shikimic acid sulfonates and preparation method thereof, China, , ,

Méthode de production 6

Conditions de réaction

1.1 3 h, 40 - 70 °C

Référence

- Shikimate compounds, shikimic acid compounds and preparation method thereof, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichloroethane ; 2 h, 25 °C; 4 h, 45 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

Référence

- New routes for the synthesis of antiviral agent oseltamivir and its salts, Brazil, , ,

Méthode de production 8

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 15 min, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus, Bioorganic & Medicinal Chemistry, 2012, 20(6), 2152-2157

Méthode de production 9

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 1.5 h, reflux; cooled

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

Référence

- New method for the rapid extraction of natural products: Efficient isolation of shikimic acid from star anise, Organic Letters, 2015, 17(10), 2428-2430

Méthode de production 10

Conditions de réaction

1.1 Reagents: Benzenesulfonic acid , Triethyl orthoformate Solvents: Ethanol

1.2 Reagents: Triethyl orthoformate

1.2 Reagents: Triethyl orthoformate

Référence

- A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid, Tetrahedron Letters, 2012, 53(13), 1561-1563

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt

Référence

- Expeditious access to (-)-shikimic acid derivatives for Tamiflu synthesis, Tetrahedron Letters, 2011, 52(48), 6352-6354

Méthode de production 12

Conditions de réaction

Référence

- Method for crystallizing intermediate 5 of oseltamivir phosphate with high purity, China, , ,

Méthode de production 13

Conditions de réaction

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Ethyl ketone

Référence

- Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate, Organic Process Research & Development, 1999, 3(4), 266-274

Méthode de production 14

Conditions de réaction

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 5 h, reflux; cooled

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

Référence

- Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu), Green Chemistry, 2008, 10(7), 743-745

Méthode de production 15

Conditions de réaction

1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: 1,2-Dichloroethane ; 2 h, reflux

Référence

- Synthesis of some carbahexopyranoses using Mn/CrCl3 mediated domino reactions and ring closing metathesis, Tetrahedron, 2016, 72(15), 1838-1849

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Raw materials

- Ethyl (γR,4S,5R)-5-ethenyl-2,2-diethyl-γ-hydroxy-α-methylene-1,3-dioxolane-4-butanoate

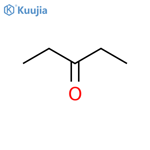

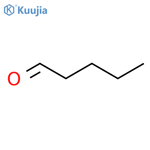

- 3-Pentanone

- Pentanone

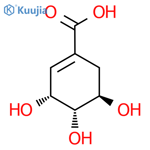

- Shikimic acid

- Shikimic Acid Ethyl Ester

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preparation Products

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Littérature connexe

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester) Produits connexes

- 29094-61-9(Glipizide)

- 1216213-38-5(3-(3-bromo-4-methoxyphenyl)methylpiperidine)

- 1539243-62-3((5-ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine)

- 1805352-45-7(Ethyl 2-chloro-5-(difluoromethyl)-3-iodopyridine-6-carboxylate)

- 1805080-56-1(2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-methanol)

- 1345118-52-6((1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid)

- 2138054-67-6(3-(Difluoromethyl)-4-(trifluoromethyl)cyclohexan-1-one)

- 1806482-63-2(2-Ethoxy-6-hydrazinylmandelic acid)

- 1779737-04-0(7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid)

- 1346605-27-3(1-Hexyl-2-(phenyl-d5)-4-(1-naphthoyl)pyrroleJWH-147-d5)

Fournisseurs recommandés

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membre gold

Fournisseur de Chine

Lot

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

PRIBOLAB PTE.LTD

Membre gold

Fournisseur de Chine

Réactif

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membre gold

Fournisseur de Chine

Réactif